N-(2,6-dimethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-15-8-6-9-16(2)20(15)24-19(28)14-27-13-7-12-18(23(27)29)22-25-21(26-30-22)17-10-4-3-5-11-17/h3-13H,14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDDDSJANORGAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a compound of increasing interest in pharmacological research due to its potential biological activity. This article explores the compound's biological properties, its synthesis, and its implications in drug discovery, particularly focusing on its anticancer activity.
- Molecular Formula : C23H20N4O3
- Molecular Weight : 400.438 g/mol
- CAS Number : 1105200-55-2
The compound's structure features a pyridine ring fused with an oxadiazole moiety, which is known for contributing to various biological activities, including antitumor effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
Case Studies
- Maftei et al. (2020) reported that novel 1,2,4-oxadiazole derivatives exhibited significant cytotoxicity against tumor cell lines such as HeLa and CaCo-2. The study emphasized the importance of substituents on the oxadiazole ring for enhancing biological activity .
- Kumar et al. (2020) synthesized bis-1,2,4-oxadiazole-fused-benzothiazole derivatives and evaluated their activity against multiple cancer cell lines (A549, MCF-7). The most potent analogs demonstrated IC50 values comparable to established chemotherapeutics .
The proposed mechanism of action for compounds like this compound involves:
- Induction of Apoptosis : Flow cytometry analyses have shown that these compounds can trigger apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : Certain derivatives have been observed to cause G1 phase arrest in cancer cells, inhibiting proliferation and leading to increased cell death .
Structure–Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Enhance cytotoxicity |
| Substituents on the phenyl ring | Critical for binding affinity |
| Oxadiazole moiety | Essential for anticancer properties |
Research Findings
Several studies have documented the efficacy of oxadiazole-containing compounds in preclinical models:
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1 summarizes key structural differences and applications among acetamide derivatives:
Key Findings and Implications
Herbicide vs. Pharmaceutical Potential: The target compound lacks chlorine substituents, distinguishing it from herbicidal analogs like metazachlor and dimethachlor. Chloroacetamides inhibit plant-specific enzymes (e.g., very long-chain fatty acid synthases), whereas the oxadiazole-pyridinone scaffold suggests a mechanism relevant to human biological targets .
Physicochemical Properties: The pyridinone and oxadiazole moieties in the target compound may improve solubility in polar solvents compared to the hydrophobic chloroacetamides. This could enhance bioavailability in mammalian systems . The 2,6-dimethylphenyl group increases logP values, suggesting superior membrane permeability relative to the hydroxy-containing analogs in .
Q & A
Q. Key Reaction Conditions :
| Step | Reagents/Catalysts | Solvent | Temperature | Time |
|---|---|---|---|---|
| 1 | NH₂OH·HCl, NaHCO₃ | EtOH | 80°C | 6 h |
| 2 | EDCI, HOBt | DMF | RT | 12 h |
| 3 | Pyridine, Zeolite | Toluene | 150°C | 5 h |
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?
Answer:
Discrepancies often arise from dynamic molecular behavior (e.g., tautomerism) or solvent effects. Methodological approaches include:
Variable Temperature NMR : Perform NMR at different temperatures (e.g., 25°C to −40°C) to observe conformational changes .
DFT Calculations : Compare experimental H/C NMR shifts with density functional theory (DFT)-predicted values (e.g., using B3LYP/6-311++G(d,p) basis set) to identify discrepancies in electron density distribution .
X-ray Crystallography : Resolve ambiguity by determining the solid-state structure, which provides definitive bond lengths and angles .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Essential methods include:
High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₄H₂₂N₄O₃).
FTIR : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretch at ~3300 cm⁻¹) .
Multinuclear NMR : H NMR (δ 2.2 ppm for CH₃ groups), C NMR (δ 160–170 ppm for carbonyls) .
HPLC-PDA : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
Advanced: How can computational modeling optimize the compound’s bioactivity?
Answer:
Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities. The oxadiazole moiety often interacts with hydrophobic pockets via π-π stacking .
QSAR Studies : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and HOMO-LUMO gaps to guide structural modifications .
MD Simulations : Perform 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes .
Basic: What are the hypothesized biological targets for this compound?
Answer:
Based on structural analogs (e.g., oxadiazole-containing acetamides), potential targets include:
Enzymes : Tyrosine kinases, cyclooxygenase-2 (COX-2), or histone deacetylases (HDACs) due to the electrophilic oxadiazole and hydrogen-bonding acetamide groups .
Receptors : G-protein-coupled receptors (GPCRs) or nuclear receptors (e.g., PPARγ) .
In vitro Testing : Prioritize kinase inhibition assays (e.g., EGFR) and anti-inflammatory models (e.g., LPS-induced IL-6 suppression) .
Advanced: How to address low yield in the final coupling step?
Answer:
Catalyst Screening : Test alternative catalysts (e.g., Zeolite Y-H vs. Hβ) to improve reaction efficiency .
Solvent Optimization : Replace DMF with DMA or DMSO to enhance solubility of intermediates .
Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 h to 1 h) and increase yield by 20–30% using controlled microwave irradiation (100–150 W) .
Basic: How does the substitution pattern (2,6-dimethylphenyl) influence reactivity?
Answer:
The 2,6-dimethyl groups:
Steric Effects : Shield the acetamide nitrogen, reducing undesired side reactions (e.g., oxidation) .
Electronic Effects : Electron-donating methyl groups increase electron density on the phenyl ring, enhancing π-π interactions with aromatic residues in target proteins .
Comparative Data : Analogs with 4-methyl substitution show 50% lower activity in kinase assays, highlighting the importance of 2,6-substitution .
Advanced: What strategies validate the compound’s stability under physiological conditions?
Answer:
Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 h. Monitor degradation via LC-MS .
Plasma Stability Assay : Incubate with human plasma (37°C, 1–24 h) and quantify remaining compound using a validated LC-MS/MS method .
Thermogravimetric Analysis (TGA) : Determine thermal stability (e.g., decomposition >200°C indicates suitability for oral formulations) .
Basic: What safety precautions are required when handling this compound?
Answer:
PPE : Use nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
Ventilation : Conduct reactions in a fume hood due to potential pyridine vapor release .
First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water .
Advanced: How to elucidate the role of the oxadiazole moiety in bioactivity?
Answer:
Bioisostere Replacement : Synthesize analogs replacing oxadiazole with triazole or thiadiazole. Compare IC₅₀ values in target assays .
Crystallographic Analysis : Resolve co-crystal structures with target proteins (e.g., COX-2) to visualize oxadiazole-protein interactions .
Proteomics : Use affinity chromatography and mass spectrometry to identify oxadiazole-binding proteins in cell lysates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
